1,1,5,5-Tetrafluoropentane-2,4-dione
Overview
Description
1,1,5,5-Tetrafluoropentane-2,4-dione is an organic compound with the molecular formula C5H4F4O2. It is a fluorinated derivative of pentane-2,4-dione, characterized by the presence of four fluorine atoms at the 1 and 5 positions.
Scientific Research Applications
1,1,5,5-Tetrafluoropentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,5,5-Tetrafluoropentane-2,4-dione can be synthesized through several methods. One common approach involves the fluorination of pentane-2,4-dione using fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride. The reaction typically occurs under controlled conditions, including low temperatures and an inert atmosphere, to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1,1,5,5-Tetrafluoropentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield fluorinated alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 1,1,5,5-tetrafluoropentane-2,4-dione involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to alterations in metabolic pathways or inhibition of enzyme activity, depending on the context of its use .
Comparison with Similar Compounds
Pentane-2,4-dione: The non-fluorinated analog of 1,1,5,5-tetrafluoropentane-2,4-dione.
1,1,1,5,5,5-Hexafluoropentane-2,4-dione: A compound with six fluorine atoms, offering different reactivity and properties.
1,1,5,5-Tetrachloropentane-2,4-dione: A chlorinated analog with distinct chemical behavior.
Uniqueness: this compound is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms enhances its stability, reactivity, and potential for various applications compared to its non-fluorinated or differently fluorinated counterparts .
Properties
IUPAC Name |
1,1,5,5-tetrafluoropentane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F4O2/c6-4(7)2(10)1-3(11)5(8)9/h4-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTDMWQQHZSARH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)F)C(=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505345 | |
Record name | 1,1,5,5-Tetrafluoropentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70086-62-3 | |
Record name | 1,1,5,5-Tetrafluoropentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,5,5-Tetrafluoro-2,4-pentanedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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